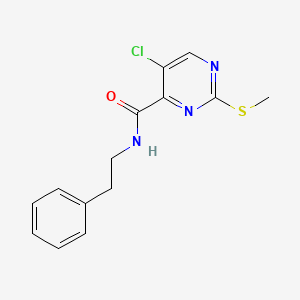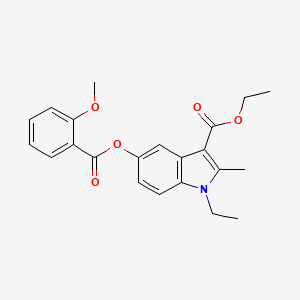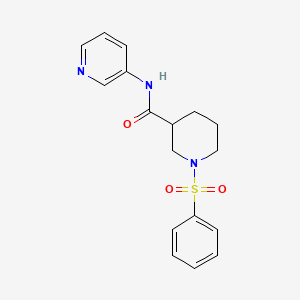
5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-2-(甲硫基)-N-(2-苯乙基)嘧啶-4-甲酰胺是一种属于嘧啶家族的合成有机化合物。该化合物以嘧啶环为特征,该环在 5 位被氯原子取代,在 2 位被甲硫基取代,在 4 位被羧酰胺基取代,羧酰胺基进一步被 2-苯乙基取代。该化合物的独特结构使其在包括药物化学和材料科学在内的各个领域引起了兴趣。
准备方法
合成路线和反应条件
5-氯-2-(甲硫基)-N-(2-苯乙基)嘧啶-4-甲酰胺的合成通常涉及多个步骤:
嘧啶环的形成: 嘧啶环可以通过 Biginelli 反应合成,该反应涉及醛、β-酮酯和尿素在酸性条件下的缩合。
硫醚的形成: 可以使用甲硫醇或其衍生物通过亲核取代引入甲硫基。
酰胺化: 羧酰胺基是通过使嘧啶衍生物与合适的胺(在本例中为 2-苯乙胺)在促进酰胺键形成的条件下反应而形成的,例如使用 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)等偶联试剂。
工业生产方法
在工业环境中,该化合物的合成将使用类似的反应路径进行放大,但针对产量、成本和安全性进行了优化。可以采用连续流反应器和自动化合成平台来提高效率和可重复性。
化学反应分析
反应类型
氧化: 可以使用过氧化氢 (H₂O₂) 或间氯过氧苯甲酸 (m-CPBA) 等氧化剂将甲硫基氧化成亚砜或砜。
还原: 可以使用氢化铝锂 (LiAlH₄) 等还原剂将羧酰胺基还原成胺。
取代: 5 位的氯原子可以与各种亲核试剂发生亲核取代反应,从而形成不同的衍生物。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂),间氯过氧苯甲酸 (m-CPBA)
还原: 氢化铝锂 (LiAlH₄),硼氢化钠 (NaBH₄)
取代: 甲醇钠 (NaOMe),叔丁醇钾 (KOtBu)
主要产物
氧化: 亚砜或砜衍生物
还原: 相应的胺
取代: 各种取代的嘧啶衍生物
科学研究应用
化学
在化学领域,5-氯-2-(甲硫基)-N-(2-苯乙基)嘧啶-4-甲酰胺用作合成更复杂分子的构建块。其独特的官能团允许进行多种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。其结构特征表明它可以与各种生物靶标相互作用,使其成为药物发现和开发的候选药物。
医学
在药物化学中,研究了该化合物潜在的治疗特性。它与特定酶或受体相互作用的能力使其在治疗癌症、感染或神经系统疾病等疾病中发挥作用。
工业
在工业领域,该化合物可用于开发具有特定特性的新材料,例如聚合物或涂层。其化学稳定性和反应性使其适合各种应用。
作用机制
5-氯-2-(甲硫基)-N-(2-苯乙基)嘧啶-4-甲酰胺的作用机制取决于其与分子靶标的相互作用。它可能通过与特定酶或受体结合而起作用,抑制或调节它们的活性。所涉及的确切途径将取决于特定的生物学环境和靶分子。
相似化合物的比较
类似化合物
5-氯-2-(甲硫基)嘧啶-4-甲酰胺: 缺少 2-苯乙基,这可能会影响其生物活性
属性
分子式 |
C14H14ClN3OS |
|---|---|
分子量 |
307.8 g/mol |
IUPAC 名称 |
5-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-20-14-17-9-11(15)12(18-14)13(19)16-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19) |
InChI 键 |
AKHIHUGPHPRURH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)

![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)

![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)
![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)

